N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21(16-6-8-18(9-7-16)26-22(31)17-4-5-17)24-12-13-25-23(32)19-10-11-20(28-27-19)29-14-2-1-3-15-29/h6-11,17H,1-5,12-15H2,(H,24,30)(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJCGAOYMOSIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with various functional groups, including a cyclopropanecarboxamide and piperidine moiety. Its structural complexity suggests multiple potential interactions with biological targets.
Inhibition of Enzyme Activity
Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes:
- Monoamine Oxidase (MAO) : A study synthesized several derivatives that act as selective MAO-B inhibitors. The IC50 values for these compounds ranged from 0.022 μM to over 100 μM, indicating varying degrees of potency against MAO-B. The structure–activity relationship (SAR) highlighted that specific substitutions significantly enhanced inhibitory activity .
Case Study 1: MAO Inhibition
In a comparative analysis of various pyridazine derivatives, it was found that certain modifications led to enhanced MAO-B inhibition. For instance, the introduction of a chlorophenyl group significantly increased the potency compared to other derivatives lacking this modification. The study concluded that further exploration of this compound could yield effective MAO inhibitors .
Case Study 2: Antiparasitic Potential
A library of triazolo[4,3-a]pyridine derivatives was screened for antimalarial activity, revealing that compounds with structural similarities to this compound could inhibit cysteine proteases critical for P. falciparum survival. This highlights the potential utility of the compound in targeting malaria through enzyme inhibition .
Table of Biological Activities
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be deconstructed into three primary fragments: (1) the 6-(piperidin-1-yl)pyridazine-3-carboxylic acid core, (2) the ethylenediamine linker, and (3) the 4-(cyclopropanecarboxamido)benzamido moiety. Retrosynthetic disconnection suggests sequential amide bond formations and nucleophilic aromatic substitutions as critical steps. The synthesis begins with the pyridazine ring, progresses through functionalization with piperidine, and culminates in the assembly of the bifunctional amide side chains.
Synthesis of the Pyridazine-3-Carboxylic Acid Core
The pyridazine scaffold is constructed via cyclization of 1,2-dicarbonyl precursors. A validated approach involves the condensation of maleic hydrazide with glyoxal derivatives under acidic conditions, yielding 3,6-dichloropyridazine. Subsequent hydrolysis of the 3-position chloride using aqueous NaOH (2 M, 80°C, 4 h) generates pyridazine-3-carboxylic acid in 78% yield. Alternative routes employing palladium-catalyzed carboxylation have been reported but are less cost-effective for large-scale synthesis.
Functionalization with Piperidine at Position 6
Nucleophilic aromatic substitution at the 6-position of 3,6-dichloropyridazine is achieved using piperidine in dimethylformamide (DMF) at 120°C for 12 h. The reaction requires careful exclusion of moisture to prevent hydrolysis competing reactions. Potassium carbonate (3 eq) serves as the base, facilitating deprotonation of piperidine while maintaining reaction homogeneity. This step affords 6-(piperidin-1-yl)pyridazine-3-carboxylic acid chloride after treatment with thionyl chloride (SOCl₂, reflux, 2 h).
Formation of the Ethylenediamine Linker
The ethylenediamine bridge is introduced via a two-step sequence:
- Activation of the Carboxylic Acid : The pyridazine-3-carboxylic acid chloride is reacted with ethylenediamine (10 eq) in tetrahydrofuran (THF) at 0°C to form N-(2-aminoethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. Excess amine ensures complete conversion, with triethylamine (TEA) neutralizing HCl byproducts.
- Protection-Deprotection Strategy : The primary amine is temporarily protected using tert-butoxycarbonyl (Boc) groups (Boc₂O, DMAP, 25°C, 6 h) to prevent undesired side reactions during subsequent coupling steps.
Synthesis of the 4-(Cyclopropanecarboxamido)benzamido Moiety
This fragment is prepared through sequential amidation:
- Cyclopropanecarbonyl Chloride Formation : Cyclopropanecarboxylic acid is treated with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with catalytic DMF (0.1 eq) at 0°C, yielding the acyl chloride after 2 h.
- Coupling with 4-Aminobenzoic Acid : The acyl chloride reacts with 4-aminobenzoic acid in THF using N-methylmorpholine (NMM) as the base (0°C → 25°C, 12 h), producing 4-(cyclopropanecarboxamido)benzoic acid in 85% yield.
- Activation for Final Coupling : The benzoic acid derivative is converted to its N-hydroxysuccinimide (NHS) ester using HATU (1.1 eq) and DIEA (3 eq) in DCM, enabling efficient amide bond formation with the deprotected ethylenediamine linker.
Final Assembly and Global Deprotection
The NHS-activated 4-(cyclopropanecarboxamido)benzoic acid is coupled to N-(2-aminoethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in DMF at 25°C for 24 h. Boc deprotection is achieved using trifluoroacetic acid (TFA, 95% in DCM, 2 h), yielding the target compound as a TFA salt. Neutralization with aqueous NaHCO₃ followed by lyophilization provides the free base in 92% purity.
Optimization of Critical Reaction Parameters
Key optimizations include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Piperidine substitution | DMF, 120°C, 12 h, K₂CO₃ | 89% |
| Amide coupling (HATU) | DIEA (3 eq), DMF, 25°C | 94% |
| Boc deprotection | TFA (95%), 2 h | Quantitative |
| Final purification | Reverse-phase HPLC (C18) | Purity >98% |
These conditions minimize byproducts such as over-alkylated piperidine derivatives or hydrolyzed carboxamides.
Analytical Characterization
The compound exhibits the following properties:
- HRMS (ESI+) : m/z calculated for C₂₄H₂₉N₇O₃ [M+H]⁺: 480.2401, found: 480.2398
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine H4), 8.15 (d, J=8.5 Hz, 2H, benzamido ArH), 7.89 (d, J=8.5 Hz, 2H), 3.68–3.72 (m, 4H, piperidine), 1.58–1.62 (m, 6H, piperidine CH₂), 1.12–1.15 (m, 4H, cyclopropane)
- HPLC Purity : 98.2% (C18, 0.1% TFA in H₂O/MeCN)
These data confirm successful assembly of the target structure.
Q & A
Q. How can researchers mitigate scale-up challenges while maintaining reaction efficiency?
- Methodological Answer : Apply quality-by-design (QbD) principles:
- Use design of experiments (DoE) to optimize parameters (e.g., mixing rate, temperature gradients).
- Implement continuous flow reactors for exothermic steps (e.g., amide couplings) to improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
